molecular formula C19H17F3N2OS B2527824 2-(ethylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226437-15-5

2-(ethylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B2527824
CAS RN: 1226437-15-5
M. Wt: 378.41
InChI Key: LEZXMWOVVAKVMN-UHFFFAOYSA-N
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Description

Synthesis and Pharmacological Evaluation

The synthesis of 1H-imidazoles, including derivatives with various substituents, has been explored to investigate their biological activity. In one study, a series of 1H-imidazoles were synthesized and tested for their hormonal activity and antiproliferative effects against human breast cancer cell lines. The introduction of an ethyl chain at a specific position on the imidazole ring resulted in hormonal activity in estrogen receptor-positive cells. Moreover, the presence of chlorine substituents on the phenolic rings enhanced the antiproliferative effects and showed strong inhibitory effects on cyclooxygenase enzymes, suggesting a potential interference in the arachidonic acid cascade .

Molecular Structure Analysis

The structural characterization of related 1H-imidazole derivatives has been conducted using various spectroscopic and analytical techniques. For instance, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was characterized by Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, Ultraviolet-visible (UV-Vis), photoluminescence (PL), thin-film solid emission spectra, cyclic voltammetry (CV), and thermogravimetric (TGA) analysis. Additionally, molecular electrostatic potential (MEP) studies were conducted to identify reactive sites of the molecule .

Chemical Reactions Analysis

The synthesis of 1H-imidazole derivatives often involves complex chemical reactions. For example, the synthesis of a highly potent 5-HT3 receptor antagonist involved a "one-pot" nitro-reductive cyclization using sodium dithionite and a substituted aldehyde in dimethyl sulphoxide. This method yielded the desired product with high efficiency, indicating the potential for streamlined synthesis of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-imidazole derivatives are crucial for their pharmacological application. The aforementioned studies have not only provided insights into the synthesis and structural characterization but also highlighted the importance of understanding the electrostatic potential and thermal stability of these compounds. Such properties are essential for predicting the behavior of these molecules in biological systems and their potential as therapeutic agents .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including structures related to 2-(ethylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, have been studied for their corrosion inhibition properties. For example, a study demonstrated the use of imidazole derivatives for corrosion protection of mild steel in acidic solutions, highlighting the synthesis of imidazole derivatives via microwave irradiation and their significant inhibition efficiency, which could reach up to 96% (Prashanth et al., 2021). These findings suggest the potential of specific imidazole compounds as effective corrosion inhibitors, offering insights into their application in material preservation.

Analytical Applications

Imidazole derivatives have been utilized in analytical chemistry as components of sensors for the detection of metal ions. An example includes the use of a synthesized imidazole derivative as an ionophore in carbon composite-PVC coated platinum electrodes for chromium(III) selective sensing. This application highlights the role of imidazole compounds in developing sensitive and selective analytical tools for environmental and health-related monitoring (Abbaspour et al., 2010).

Anticancer and Antioxidant Activities

Research has explored the synthesis of novel imidazole derivatives with potential anticancer and antioxidant activities. A study synthesized a series of benzimidazoles containing imidazole derivatives, showing promising anticancer activity against tested cancer cell lines and excellent antioxidant activity. This indicates the potential therapeutic applications of imidazole compounds in cancer treatment and prevention (Kumaraswamy et al., 2021).

Material Science Applications

In material science, imidazole derivatives have been investigated for their adsorption properties and interaction with surfaces, such as graphene. This research area explores the potential of imidazole compounds in enhancing material properties or in the development of new materials with specific functionalities. For example, a study investigated the conformational analysis, quantum descriptors, and adsorption activity of imidazole derivatives on graphene, indicating their potential in surface-enhanced Raman scattering (SERS) applications and interaction with biological molecules (Kumar et al., 2020).

properties

IUPAC Name

2-ethylsulfanyl-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2OS/c1-3-26-18-23-12-17(13-7-9-16(25-2)10-8-13)24(18)15-6-4-5-14(11-15)19(20,21)22/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZXMWOVVAKVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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